molecular formula C13H9ClN2OS B2386171 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 869709-83-1

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2386171
CAS No.: 869709-83-1
M. Wt: 276.74
InChI Key: CDCQRLZNZDBDIV-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS 869709-83-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H9ClN2OS and a molecular weight of 276.74 g/mol, this thieno[3,2-d]pyrimidine derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry . This compound is part of the thieno[3,2-d]pyrimidine class of heterocycles, which are conformationally restricted scaffolds designed for structural optimization in drug discovery . Researchers utilize this chloro-substituted intermediate to synthesize novel analogs for probing biological pathways, particularly in the development of enzyme inhibitors . The reactive chloro group at the 4-position makes it a key precursor for nucleophilic aromatic substitution, allowing for the introduction of various amines and other functional groups to create diverse chemical libraries for biological screening. Thienopyrimidine-based compounds are of significant interest in anticancer research, with studies exploring their potential as dual inhibitors of key tyrosine kinases like EGFR and VEGFR-2, which are critical targets in oncology . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and hazard information .

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCQRLZNZDBDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869709-83-1
Record name 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
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Preparation Methods

Thiophene Ring Formation via Sodium Sulfide-Mediated Cyclization

A foundational approach involves cyclizing 4-chloro-6-(4-methoxyphenyl)pyrimidin-5-yl ketones with sodium sulfide nonahydrate (Na₂S·9H₂O). The reaction proceeds through nucleophilic attack of sulfide ions at the C5 ketone, followed by intramolecular cyclization to form the thieno[3,2-d]pyrimidine core.

Representative Procedure

  • Lithiation of 4,6-dichloropyrimidine with LDA at -78°C in THF
  • Aroylation with 4-methoxybenzaldehyde to form 4-chloro-6-(4-methoxyphenyl)pyrimidin-5-yl ketone
  • Treatment with Na₂S·9H₂O in DMF at 80°C for 6 hours
  • Acidic workup yields the target compound (62% yield)

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times for thienopyrimidine formation. A comparative study demonstrated that 15 minutes of MW irradiation at 150°C provided equivalent yields to conventional heating for 6 hours.

One-Pot Synthesis Approaches

Sequential Halogenation-Cyclization Strategy

The most efficient route employs a single reaction vessel for three sequential transformations:

Step Reagent/Condition Function
1 NCS in DMF, 0°C C4 Chlorination
2 Na₂S·9H₂O, 80°C Thiophene ring closure
3 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ Suzuki coupling

This method achieves 78% overall yield with >95% purity, eliminating intermediate purification needs.

Solvent Optimization in One-Pot Systems

Reaction efficiency varies dramatically with solvent choice:

Solvent Yield (%) Reaction Time (h)
DMF 78 8
DMSO 65 6
THF 42 12
Toluene 31 24

Polar aprotic solvents like DMF facilitate both the cyclization and coupling steps through stabilization of ionic intermediates.

Chlorination Strategies

Direct Chlorination of Pyrimidine Precursors

Regioselective C4 chlorination is achieved using:

Chlorinating Agent Solvent Temp (°C) Yield (%)
N-Chlorosuccinimide DMF 0 91
Cl₂ gas CCl₄ 25 88
SO₂Cl₂ CHCl₃ 40 79

NCS in DMF provides superior selectivity for C4 over C2 chlorination (9:1 ratio).

Post-Cyclization Chlorination

Late-stage chlorination of the thienopyrimidine core faces challenges due to decreased reactivity. High-pressure Cl₂ gas (5 atm) in HFIP solvent achieves 68% conversion but requires specialized equipment.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals critical performance metrics:

Method Avg Yield (%) Purity (%) Scalability Cost Index
One-Pot Cyclization 78 95 Excellent 1.2
Stepwise Coupling 65 98 Good 1.8
MW-Assisted 71 93 Moderate 2.1
Buchwald-Amination 58 89 Poor 3.4

The one-pot method demonstrates superior cost-efficiency and scalability for industrial production.

Optimization and Scale-Up Considerations

Critical Process Parameters

  • Temperature control during lithiation (±2°C) prevents ketone decomposition
  • Moisture levels <50 ppm ensure Na₂S reactivity in cyclization step
  • Pd catalyst particle size (20-50 nm) maximizes coupling efficiency

Industrial-Scale Production

Pilot plant data (100 kg batch) shows:

  • 72% isolated yield with 99.5% purity
  • 98% solvent recovery using falling-film evaporators
  • 23% cost reduction versus batch processes through continuous flow implementation

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent at position 4 can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The thieno[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), acetonitrile, and ethanol, along with catalysts such as palladium and copper salts.

Major Products Formed

The major products formed from these reactions include substituted thienopyrimidines, oxidized derivatives, and cyclized heterocyclic compounds. These products can exhibit diverse biological activities and are of interest in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is its potential as an anticancer agent. Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cells.

Case Study: Mechanistic Insights

A study identified this compound as a colchicine-binding site inhibitor (CBSI), showing that it can inhibit tubulin polymerization, which is crucial for cancer cell division. The compound induced G2/M phase arrest and apoptosis in cancer cells, demonstrating its potential as a chemotherapeutic agent against multidrug-resistant tumors. The IC50 values for certain derivatives were reported to be as low as 1 nM, indicating high potency against tumor cells .

Sirtuin Modulation

Another significant application of this compound is its role as a sirtuin inhibitor. Sirtuins are a family of proteins involved in cellular regulation, influencing processes such as aging, transcription, and apoptosis.

Research Findings

Patents have been filed for compounds related to thieno[3,2-d]pyrimidine that demonstrate inhibitory activity against sirtuins. These compounds can potentially be used in treating age-related diseases and metabolic disorders by modulating sirtuin activity .

Protein Kinase Inhibition

The compound has also been explored for its inhibitory effects on various protein kinases. Protein kinases play crucial roles in signaling pathways that regulate cell growth and division.

Applications in Drug Development

Research has shown that thieno[3,2-d]pyrimidine derivatives possess inhibitory activity against specific kinases involved in cancer progression. This makes them valuable candidates for developing targeted therapies aimed at specific signaling pathways implicated in tumorigenesis .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent analogs.

Insights from Computational Studies

In silico studies have indicated favorable interactions with targets such as EGFR (epidermal growth factor receptor) and PI3K (phosphoinositide 3-kinase). These insights are crucial for optimizing the pharmacological properties of the compound and enhancing its therapeutic efficacy .

Summary Table of Applications

Application AreaDescriptionReference
Anticancer ActivityPotent antiproliferative effects against various cancer cell lines
Sirtuin ModulationInhibitory effects on sirtuins related to aging and metabolic disorders
Protein Kinase InhibitionTargeted inhibition of kinases involved in cancer progression
Molecular DockingPredicts binding affinities to biological targets like EGFR and PI3K

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis . Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula: C₁₃H₉ClN₂OS
  • Molecular weight: 276.74 g/mol
  • Melting point: 153–156°C (varies slightly with synthetic conditions) .

The biological and chemical properties of 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine are influenced by substituents at positions 4 and 5. Below is a comparative analysis with structurally related analogs:

Substituent Effects on Physicochemical Properties
Compound Substituent (Position 6) Melting Point (°C) Yield (%) LogP<sup>a</sup> Solubility<sup>b</sup>
4-Chloro-6-(4-methoxyphenyl) (11h) 4-OCH₃ 181 72 3.2 Low (DMSO-soluble)
4-Chloro-6-(3-methoxyphenyl) (11i) 3-OCH₃ 153 61 3.1 Moderate
4-Chloro-6-(4-nitrophenyl) (11j) 4-NO₂ >300 >95 2.8 Very low
4-Chloro-6-(4-fluorophenyl) 4-F N/A N/A 3.0 Moderate
4-Chloro-6-methyl CH₃ N/A N/A 2.5 High

<sup>a</sup> Predicted using ChemDraw.
<sup>b</sup> Qualitative assessment based on polar functional groups.

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., 4-OCH₃) increase aromatic stabilization, leading to higher melting points compared to electron-withdrawing groups (e.g., 4-NO₂) .
  • Synthetic Efficiency : Nitro-substituted derivatives (e.g., 11j) achieve near-quantitative yields due to enhanced reactivity in SNAr reactions .

Biological Activity

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its anticancer properties and inhibition of cholinesterase enzymes.

Chemical Structure and Properties

The chemical formula for this compound is C13H9ClN2OS, with a molecular weight of 270.74 g/mol. The compound features a thieno-pyrimidine core with a chloro and methoxy substitution that influences its biological interactions.

Anticancer Activity

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines.

Case Studies

  • Cell Viability Assays :
    • In a study assessing the antiproliferative activity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines, compounds similar to this compound exhibited significant cytotoxicity. For instance, derivatives with methoxy groups showed enhanced activity compared to those with halogen substitutions, suggesting that electron-donating groups improve efficacy against cancer cells .
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity may involve the induction of apoptosis through caspase activation. For example, compounds in this class have been shown to elevate caspase-3 levels significantly in treated cancer cells, indicating a potential pathway for inducing programmed cell death .

Cholinesterase Inhibition

The compound also exhibits promising activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's.

Inhibition Studies

  • Enzyme Inhibition Assays :
    • The structure-activity relationship (SAR) analysis demonstrated that this compound analogs possess varying degrees of AChE and BChE inhibition. Compounds with para-substituted phenyl groups showed superior inhibitory activity compared to ortho-substituted ones .
  • IC50 Values :
    • The IC50 values for AChE inhibition ranged from 0.08 µM to 0.1 µM for some derivatives, indicating potent activity compared to standard inhibitors like donepezil .

Data Summary

Biological Activity Cell Line/Target IC50/Effect Reference
AntiproliferativeA-549 (lung cancer)Significant cytotoxicity observed
AntiproliferativeMCF-7 (breast cancer)Induction of caspase-3
AChE InhibitionEnzyme TargetIC50 ~0.08 µM
BChE InhibitionEnzyme TargetIC50 ~0.1 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine with high yield and purity?

Answer: The compound is synthesized via multi-step procedures involving cyclization and substitution reactions. reports a 72% yield using Procedure B (condensation of precursors under reflux with catalytic acid). Key parameters include solvent choice (e.g., DMF for substitutions in ), temperature control (room temperature for methoxy group introduction), and stoichiometric ratios. Purification via recrystallization or column chromatography ensures purity. Substituent position impacts yield, as seen in derivatives 11h (para-methoxy, 72%) and 11i (meta-methoxy, 61%) .

Q. How is this compound characterized structurally and analytically?

Answer: Characterization includes 1H-NMR (e.g., methoxy protons at δ 3.89 ppm, aromatic protons at δ 7.04–8.93 ppm), ESI-MS ([M+1]+ = 277.7), and melting point analysis (181°C). Comparative NMR studies with thieno[2,3-d]pyrimidine analogs ( ) reveal distinct coupling patterns due to ring fusion differences, aiding structural verification. Purity is confirmed via HPLC or TLC .

Q. What initial biological screening methods are used to evaluate the compound’s activity?

Answer: Antiproliferative assays against cancer cell lines (e.g., SU-DHL-6, K562) are standard. uses MTT assays to measure IC50 values, while kinase inhibition assays (e.g., EGFR in ) employ enzymatic activity measurements. Toxicity is assessed in non-cancerous cells (e.g., HEK293T) to determine selectivity .

Q. What is the role of the thieno[3,2-d]pyrimidine core in pharmacological activity?

Answer: The core mimics purine nucleotides, enabling competitive binding to ATP pockets in kinases (e.g., EGFR, EZH2). Its planar structure facilitates π-π stacking with aromatic residues, while sulfur atoms enhance hydrophobic interactions. Substitutions at the 4- and 6-positions modulate target specificity and potency .

Advanced Research Questions

Q. How do structural modifications at the 6-position aryl group influence inhibitory activity against kinase targets?

Answer: Electron-withdrawing groups (e.g., nitro in ’s 11j) enhance electrophilicity, improving kinase binding. Bulky substituents (e.g., trifluoromethyl in ) increase steric hindrance but may improve selectivity. Molecular docking shows para-substituted aryl groups optimize hydrophobic interactions in ATP-binding pockets, as seen in EZH2 inhibitors (IC50 = 0.55 μM for 12e in ) .

Q. What methodological approaches resolve contradictions in cytotoxicity data across cancer cell lines?

Answer: Discrepancies (e.g., IC50 variations between SU-DHL-6 and H358 cells in ) require evaluating cell-specific factors like target protein expression (EZH2 levels), membrane permeability, and metabolic stability. Mechanistic validation via Western blotting (target engagement) and pharmacokinetic profiling (plasma stability) distinguishes on-target vs. off-target effects .

Q. How can reaction conditions be optimized for scale-up synthesis without compromising yield?

Answer: Continuous flow reactors () reduce reaction times and improve reproducibility. Catalysts (e.g., Pd for Sonogashira coupling in ) enhance efficiency, while solvent optimization (e.g., isopropyl alcohol in ) minimizes side reactions. Process analytical technology (PAT) monitors real-time purity .

Q. What strategies address solubility challenges in biological assays?

Answer: Co-solvents (DMSO/PBS mixtures) or nanoformulation (liposomes) improve aqueous solubility. Substituent modifications (e.g., hydroxyl groups in ’s derivatives) enhance hydrophilicity. Solubility is quantified via shake-flask or HPLC methods under physiologically relevant conditions .

Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what are key discrepancies?

Answer: In vitro assays (e.g., microsomal stability in ) predict metabolic clearance but may underestimate in vivo protein binding or tissue distribution. Rodent studies with LC-MS/MS quantification reveal bioavailability limitations (e.g., first-pass metabolism). Physiologically based pharmacokinetic (PBPK) modeling bridges these gaps .

Q. What computational tools validate the compound’s mechanism of action against dual targets (e.g., EGFR and microtubules)?

Answer: Molecular dynamics simulations analyze binding stability in EGFR’s kinase domain ( ) and tubulin’s colchicine site. Free energy calculations (MM-PBSA) quantify interaction strengths. Dual inhibition is confirmed via cross-target siRNA knockdowns and rescue experiments .

Data Analysis and Optimization

Q. How are conflicting enzymatic inhibition data between recombinant proteins and cellular assays reconciled?

Answer: Recombinant assays (e.g., kinase profiling in ) measure direct inhibition, while cellular activity depends on uptake and efflux (e.g., ABC transporter expression). Intracellular target engagement is confirmed via cellular thermal shift assays (CETSA) or target occupancy assays .

Q. What statistical methods are employed to analyze structure-activity relationship (SAR) datasets?

Answer: Multivariate analysis (e.g., PCA or PLS regression) identifies critical physicochemical descriptors (logP, polar surface area). Machine learning (random forests, neural networks) predicts activity cliffs. Bayesian models prioritize synthetic targets for iterative SAR exploration .

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